molecular formula C22H24N2O4 B2699292 N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898412-01-6

N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

Cat. No. B2699292
CAS RN: 898412-01-6
M. Wt: 380.444
InChI Key: WLPGSDPOHGWTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BEOA and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antitumor Activity

A study conducted by Ibrahim A. Al-Suwaidan et al. (2016) describes the design, synthesis, and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The compounds demonstrated significant broad-spectrum antitumor activity, with certain compounds showing 1.5–3.0-fold more potency compared to the control 5-FU. Molecular docking studies indicated a similar binding mode to erlotinib, suggesting their potential mechanism of action involves ATP binding site inhibition of EGFR-TK and B-RAF kinase, thereby inhibiting the growth of various cancer cell lines, including melanoma, CNS, renal, and breast cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking Study

The molecular docking study integrated into the aforementioned research provides insights into how these compounds potentially interact with cancer targets. Specifically, the docking into the ATP binding site of EGFR-TK and B-RAF kinase highlights the compounds' mode of action, which could be crucial for designing further derivatives with enhanced antitumor activities.

Pharmacological Activities

Another aspect of the research on related compounds involves their pharmacological properties, such as antimicrobial and anti-inflammatory activities. For example, the study on the transformation of paracetamol into 1,4-benzoquinone by a manganese oxide bed filter highlights the potential of certain derivatives in modifying pharmacological effects, although it's not directly related to N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide itself (Mélissa Huguet, V. Simon, H. Gallard, 2014).

properties

IUPAC Name

N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-2-27-14-13-24-12-11-18-19(22(24)26)9-6-10-20(18)28-16-21(25)23-15-17-7-4-3-5-8-17/h3-12H,2,13-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPGSDPOHGWTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

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